molecular formula C9H19N3O B6246960 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea CAS No. 1602033-94-2

1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea

Cat. No. B6246960
CAS RN: 1602033-94-2
M. Wt: 185.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea (DMPU) is an organic compound used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound and is commonly used in the synthesis of various drugs, as well as in biochemical and physiological studies. DMPU is a versatile compound that has many advantages and limitations when used in laboratory experiments.

Scientific Research Applications

1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea is used in a variety of scientific research applications. It is commonly used in drug synthesis as a chiral auxiliary, as well as in the synthesis of various other compounds. It is also used in biochemical and physiological studies, as it has been shown to have an inhibitory effect on certain enzymes. 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea has also been used in the synthesis of peptides, proteins, and other biomolecules.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea is not well understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea also has an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, as well as the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the production of leukotrienes. In addition, 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea has several advantages when used in laboratory experiments. It is relatively easy to synthesize, cost-effective, and has a wide range of applications. Additionally, it has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to using 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea in laboratory experiments. It is not very soluble in water, and its mechanism of action is not well understood.

Future Directions

There are several potential future directions for the use of 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea in scientific research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, it may be possible to use 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea in the synthesis of new drugs or other compounds. Finally, further research could be conducted to explore the use of 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea in other applications, such as the synthesis of peptides and proteins.

Synthesis Methods

1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea can be synthesized in a two-step process, beginning with the reaction of 1-methylpyrrolidine with dimethylformamide. This yields 1-methylpyrrolidin-3-ylmethylformamide, which is then reacted with urea to form 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea. This synthesis method is cost-effective and relatively easy to carry out, making it a popular choice for scientists.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea involves the reaction of 1-methylpyrrolidine-3-carboxaldehyde with dimethylamine followed by the reaction of the resulting imine with urea.", "Starting Materials": [ "1-methylpyrrolidine-3-carboxaldehyde", "dimethylamine", "urea" ], "Reaction": [ "Step 1: React 1-methylpyrrolidine-3-carboxaldehyde with dimethylamine in the presence of a catalyst to form the corresponding imine.", "Step 2: React the imine from step 1 with urea in the presence of a base to form 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea." ] }

CAS RN

1602033-94-2

Product Name

1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea

Molecular Formula

C9H19N3O

Molecular Weight

185.3

Purity

95

Origin of Product

United States

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